molecular formula C6H2BrClF3N B1396643 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine CAS No. 1211588-39-4

3-Bromo-2-chloro-4-(trifluoromethyl)pyridine

Cat. No. B1396643
M. Wt: 260.44 g/mol
InChI Key: PJQPWCYFBMOFOO-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H2BrClF3N . It has a molecular weight of 260.44 . It is typically a white to yellow solid or semi-solid or liquid .


Synthesis Analysis

Trifluoromethylpyridines, including 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . The synthesis of these compounds is an important research topic . A simple and highly efficient synthesis of 2-chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile has been developed from readily available starting materials .


Molecular Structure Analysis

The InChI code for 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine is 1S/C6H2BrClF3N/c7-4-3(8)1-2-12-5(4)6(9,10)11/h1-2H . The Canonical SMILES is C1=CN=C(C(=C1Cl)Br)C(F)(F)F .


Chemical Reactions Analysis

The major use of trifluoromethylpyridine (TFMP) derivatives, including 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine, is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Physical And Chemical Properties Analysis

3-Bromo-2-chloro-4-(trifluoromethyl)pyridine has a molecular weight of 260.44 g/mol . It has a topological polar surface area of 12.9 Ų . It has a complexity of 163 .

Scientific Research Applications

Functionalization and Metalation of Halopyridines

3-Bromo-2-chloro-4-(trifluoromethyl)pyridine and its analogs have been explored for their potential in functionalization and metalation. Studies have demonstrated the conversion of similar halopyridines into various carboxylic acids through selective deprotonation and carboxylation processes. This highlights the versatility of these compounds in synthesizing diverse chemical structures (Cottet et al., 2004).

Spectroscopic and Optical Studies

In the field of spectroscopy and optics, compounds like 5-Bromo-2-(trifluoromethyl)pyridine, which are structurally similar to 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine, have been characterized using techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR). These studies also involve exploring their non-linear optical properties and interactions with DNA, highlighting their potential in biochemistry and materials science (Vural & Kara, 2017).

Synthesis of Pyrazolopyridines

The synthesis of pyrazolopyridines, a class of compounds relevant in medicinal chemistry, has been explored using 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine and similar halopyridines. This research is significant for developing new heterocyclic compounds with potential pharmaceutical applications (Greszler & Stevens, 2009).

Functionalization of Pyridine Derivatives

The deprotonative functionalization of pyridine derivatives, including those with structures similar to 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine, has been demonstrated. These compounds react efficiently with aldehydes, indicating their usefulness in synthesizing various aldehyde-based products (Shigeno et al., 2019).

Halogen Shuffling in Pyridines

Research on halogen shuffling in pyridines, where compounds like 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine are treated with lithium diisopropylamide and iodine, demonstrates the possibilities of obtaining various iodo derivatives. This method opens up new pathways for manipulating halopyridines for different synthetic applications (Mongin et al., 1998).

Safety And Hazards

This compound is considered hazardous . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the target organ being the respiratory system .

Future Directions

Many novel applications of TFMP, including 3-Bromo-2-chloro-4-(trifluoromethyl)pyridine, are expected to be discovered in the future . The development of fluorinated organic chemicals, including TFMP derivatives, is becoming an increasingly important research topic .

properties

IUPAC Name

3-bromo-2-chloro-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF3N/c7-4-3(6(9,10)11)1-2-12-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQPWCYFBMOFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-chloro-4-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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